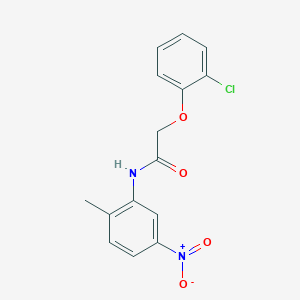

![molecular formula C8H12N2O3S2 B5556930 4-[(ethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5556930.png)

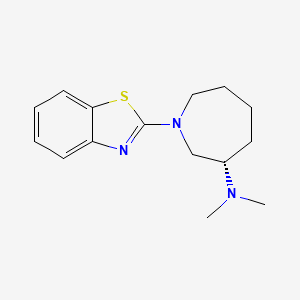

4-[(ethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(ethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, making it an attractive target for further research.

科学的研究の応用

Mechanosynthesis in Pharmaceutical Applications

Mechanosynthesis provides an innovative approach for the synthesis of sulfonyl-(thio)ureas, including notable anti-diabetic drugs. This method utilizes stoichiometric base-assisted or copper-catalyzed coupling of sulfonamides and iso(thio)cyanates to achieve good to excellent yields. Such advancements indicate the potential for developing efficient, eco-friendly synthetic routes for pharmaceutical compounds (Tan et al., 2014).

Electrochemical Synthesis for Water-Soluble Polymers

The electrochemical polymerization of monomers related to thiophene produces water-soluble and self-doped polymers. These materials, characterized by various analytical methods, show promise for applications in electronics and materials science, demonstrating the versatility of thiophene derivatives in creating advanced functional materials (Turac et al., 2008).

Organic Synthesis via the Gewald Reaction

The Gewald reaction, facilitated under organocatalyzed aqueous conditions, highlights the efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene. This showcases the utility of thiophene derivatives in synthesizing complex organic molecules, expanding the toolbox for organic chemists (Abaee & Cheraghi, 2013).

Alzheimer's Disease Research

In the quest for Alzheimer's disease treatments, carboxamide-substituted sulfonamides have been investigated for their potential as γ-secretase inhibitors. Optimization of these compounds has led to discoveries such as BMS-708163, which demonstrates potent inhibition of γ-secretase, highlighting the critical role of sulfonamide derivatives in developing new therapeutic agents (Gillman et al., 2010).

Material Science: Thermally Stable Poly(ether-amide)s

Research into sulfone-containing polymers for material science applications has led to the synthesis of organic-soluble poly(ether-amide)s bearing sulfone groups. These polymers exhibit excellent thermal stability and solubility, underlining the significance of sulfonamide derivatives in developing high-performance materials (Shockravi et al., 2011).

Corrosion Inhibition

A novel thiophene Schiff base demonstrates efficient corrosion inhibition for mild steel in acidic conditions. This application is vital for extending the lifespan of metallic structures and components, showcasing the potential of thiophene derivatives in industrial applications (Tezcan et al., 2018).

特性

IUPAC Name |

4-(ethylsulfamoyl)-N-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S2/c1-3-10-15(12,13)6-4-7(14-5-6)8(11)9-2/h4-5,10H,3H2,1-2H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLPVKUWXKOHTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CSC(=C1)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5556858.png)

![(1S*,5R*)-6-(propylsulfonyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5556867.png)

![1-(2,3-dimethylphenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5556879.png)

![2-[(2,4-dichlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5556886.png)

![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5556900.png)

![4-[(4-ethylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556903.png)

![1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5556911.png)

![9-[(3-methylisoxazol-5-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5556936.png)

![isobutyl [(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]acetate](/img/structure/B5556938.png)